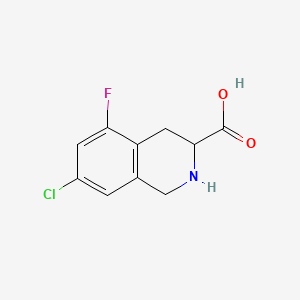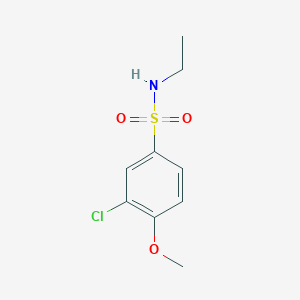![molecular formula C20H24ClFN2O B13626289 N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride](/img/structure/B13626289.png)
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a fluorinated phenyl ring, an aminomethyl group, and a tetrahydronaphthalenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride typically involves multiple steps:
Formation of the Aminomethyl Group: The starting material, 4-(aminomethyl)-2-fluorobenzaldehyde, is synthesized through a series of reactions including nitration, reduction, and formylation.
Coupling with Tetrahydronaphthalene: The aminomethyl group is then coupled with 1,2,3,4-tetrahydronaphthalene through a reductive amination reaction.
Acetylation: The resulting intermediate is acetylated using acetic anhydride to form the final product.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide, potassium cyanide, and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride can be compared with other similar compounds:
N-{[4-(aminomethyl)phenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
N-{[4-(aminomethyl)-2-chlorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
N-{[4-(aminomethyl)-2-bromophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride: Contains a bromine atom, which may influence its reactivity and interactions.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers.
Eigenschaften
Molekularformel |
C20H24ClFN2O |
|---|---|
Molekulargewicht |
362.9 g/mol |
IUPAC-Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C20H23FN2O.ClH/c21-19-10-14(12-22)8-9-17(19)13-23-20(24)11-16-6-3-5-15-4-1-2-7-18(15)16;/h1-2,4,7-10,16H,3,5-6,11-13,22H2,(H,23,24);1H |
InChI-Schlüssel |
VETXJTBREVRCOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=CC=CC=C2C1)CC(=O)NCC3=C(C=C(C=C3)CN)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















